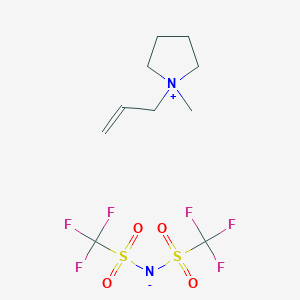

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Overview

Description

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . It is used in the electrochemical characterizations of cyclic ammonium-based ionic liquids with allyl substituents . It is a colorless to light yellow clear liquid .

Molecular Structure Analysis

The molecular formula of 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is C10H16F6N2O4S2 . The molecular weight is 406.4 g/mol . The InChI code is 1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1 .

Physical And Chemical Properties Analysis

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a liquid at 20 degrees Celsius . It has a specific gravity of 1.46 at 20/20 degrees Celsius and a refractive index of 1.43 . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .

Scientific Research Applications

Application in Energy Storage and Batteries

1-Allyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide has been extensively studied in the context of energy storage, particularly in lithium-ion batteries. Research demonstrates its effectiveness as part of hybrid electrolytes in lithium-sulfur batteries, contributing to stable cycling and decent capacity performance with high coulombic efficiency (Yang et al., 2017). Similarly, its application in lithium-ion batteries showcases exceptional long-life performance, indicating its potential for developing new-generation electric and electronic devices (Elia et al., 2016).

Tribological Properties

The tribological properties of 1-Allyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide-based ionic liquids on steel-steel contact have been evaluated. The studies show these ionic liquids as effective neat lubricants, demonstrating promising friction coefficient and wear volume, which is crucial for industrial applications (López Sánchez et al., 2014).

Electrochemical Behavior and Catalysis

The electrochemical behavior of various elements, such as europium, in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has been studied. This research helps understand the diffusion coefficient and charge transfer rate constants, which are vital for electrochemical applications (Rao et al., 2009). Additionally, it serves as an effective medium for in-situ generation of electrocatalysts, promoting redox reactions, a key aspect in methanol oxidation and similar processes (Tang et al., 2016).

Mechanism of Action

Target of Action

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of this compound are electrochemical systems, where it acts as an electrolyte .

Mode of Action

The compound interacts with its targets (electrochemical systems) by facilitating the movement of charge. As an ionic liquid, it has excellent conductivity and can therefore efficiently transfer ions in the electrochemical system . This results in enhanced performance of the system .

Biochemical Pathways

As an ionic liquid, the compound doesn’t directly participate in biochemical pathways. Instead, it influences the electrochemical pathways in the systems where it’s used. It can enhance the charge transfer in these systems, improving their performance .

Pharmacokinetics

In terms of its behavior in an electrochemical system, it’s known to have good stability and conductivity .

Result of Action

The primary result of the compound’s action is the enhancement of the performance of electrochemical systems. By improving ion transfer, it can increase the efficiency of these systems .

Action Environment

The action of 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can be influenced by various environmental factors. For instance, temperature can affect its conductivity and stability . It’s also worth noting that it should be stored under inert gas and away from moisture, as it’s hygroscopic .

Safety and Hazards

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-prop-2-enylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYDHDCXRMFQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |

CAS RN |

1059624-23-5 | |

| Record name | 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)